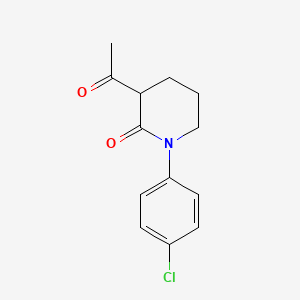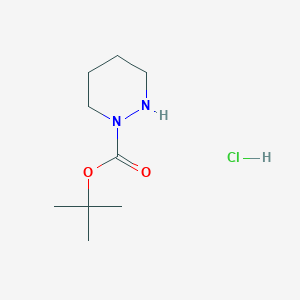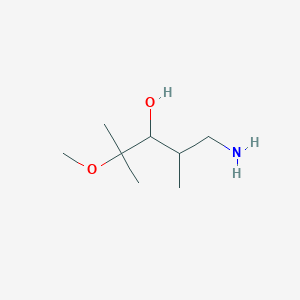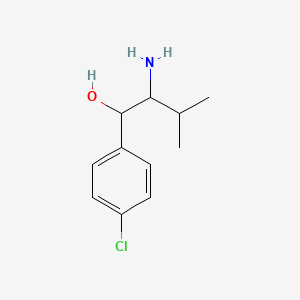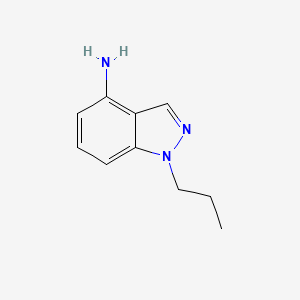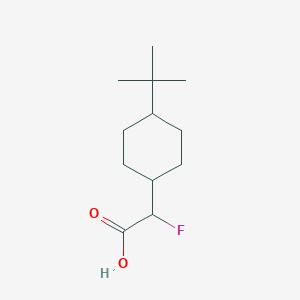
2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid is a chemical compound that features a cyclohexyl ring substituted with a tert-butyl group and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid typically involves the following steps:
Formation of 4-Tert-butylcyclohexanol: This can be achieved by catalytic hydrogenation of 4-tert-butylphenol using catalysts such as Raney nickel or rhodium-carbon.
Fluorination: The hydroxyl group of 4-tert-butylcyclohexanol is then substituted with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetylation: The resulting 4-tert-butylcyclohexyl fluoride is then acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted acetic acid derivatives.
Applications De Recherche Scientifique
2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving fluoroacetic acid derivatives.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to metabolic disruptions. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butylcyclohexyl acetate: Used as a fragrance ingredient and in the preparation of high-loading fragrance encapsulation.
4-Tert-butylcyclohexanol: A precursor in the synthesis of various cyclohexyl derivatives.
Uniqueness
2-(4-Tert-butylcyclohexyl)-2-fluoroacetic acid is unique due to the presence of both a fluoroacetic acid moiety and a tert-butyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H21FO2 |
|---|---|
Poids moléculaire |
216.29 g/mol |
Nom IUPAC |
2-(4-tert-butylcyclohexyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C12H21FO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h8-10H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
QBOBAJQNCCKUCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


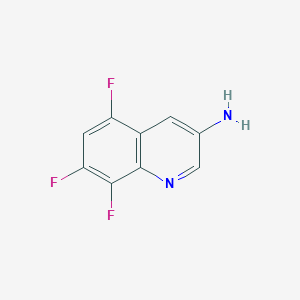
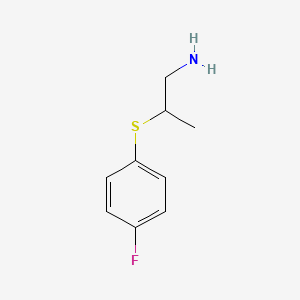

![2-(piperazin-1-ylmethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13234193.png)

